molecular formula C12H15F3N4O2S B1457780 (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide CAS No. 1053657-62-7

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

Cat. No. B1457780
M. Wt: 336.34 g/mol
InChI Key: CNKFCWHLHVBBBM-UHFFFAOYSA-N
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Description

“(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide” is a chemical compound with the molecular formula C12H15F3N4O2S and a molecular weight of 336.33 . It is offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a morpholinyl group, a trifluoromethyl group, and a pyridinyl group . The exact structure can be found in the Mol File .

Scientific Research Applications

Morpholine Derivatives in Medical Research

Morpholine derivatives are studied for various pharmacological activities. For instance, compounds with morpholine and pyridinyl groups have been explored for their potential in treating diseases or their utility as diagnostic tools. One study on a morpholine derivative highlighted its analgesic activity in human volunteers, indicating the potential for pain management applications (D. Cahal, 1958). Another significant area of research is the development of PET tracers for imaging neurofibrillary tangles in Alzheimer's disease, demonstrating the diagnostic utility of pyridinyl-based compounds (T. Lohith et al., 2018).

Toxicology and Environmental Health

Studies on the toxicological impact of morpholine derivatives, including exposure assessment in occupational settings, offer insights into the importance of monitoring and regulating the use of these compounds to ensure safety. For example, research on the biomarkers of exposure to chlorpyrifos, a pesticide, and its effect on health in Egyptian cotton field workers highlights the potential risks associated with chemical exposure and the need for effective protective measures (J. Olson, 2018).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of morpholine and pyridinyl compounds is crucial for their development as pharmaceuticals. A study on the metabolism and disposition of pyrotinib in healthy male volunteers reveals how such compounds are processed in the human body, including their excretion pathways and metabolic transformations (Jian Meng et al., 2018).

Clinical Applications and Safety

Clinical trials and safety assessments of morpholine derivatives, including their efficacy and potential side effects, are essential components of medical research. Research into the effects of delmopinol, a morpholinoethanol derivative, on oral health further exemplifies the therapeutic potential of morpholine derivatives (N. Claydon et al., 1996).

properties

IUPAC Name

2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2S/c13-12(14,15)8-5-9(19-1-3-21-4-2-19)17-11(6-8)22-7-10(20)18-16/h5-6H,1-4,7,16H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKFCWHLHVBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134181
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

CAS RN

1053657-62-7
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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